molecular formula C56H60N2O8 B15279208 N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium 4-(3-carboxylato-2-hydroxy-5-methyl-6-vinylbenzyl)-3-hydroxy-2-naphthoate

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium 4-(3-carboxylato-2-hydroxy-5-methyl-6-vinylbenzyl)-3-hydroxy-2-naphthoate

Cat. No.: B15279208
M. Wt: 889.1 g/mol
InChI Key: SARXEZJQICEZES-UHFFFAOYSA-L
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Description

This compound is a quaternary ammonium salt featuring a benzyl-substituted aminium cation paired with a complex naphthoate anion. The cation comprises a phenoxyethyl backbone with N,N-dimethyl and benzyl groups, while the anion includes a substituted benzyl-naphthoate scaffold with carboxylate, hydroxyl, methyl, and vinyl functionalities.

Properties

Molecular Formula

C56H60N2O8

Molecular Weight

889.1 g/mol

IUPAC Name

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-carboxy-1-[(5-carboxy-2-ethenyl-3-methyl-6-oxidophenyl)methyl]naphthalen-2-olate

InChI

InChI=1S/C22H18O6.2C17H22NO/c1-3-13-11(2)8-17(21(25)26)19(23)15(13)10-16-14-7-5-4-6-12(14)9-18(20(16)24)22(27)28;2*1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17/h3-9,23-24H,1,10H2,2H3,(H,25,26)(H,27,28);2*3-12H,13-15H2,1-2H3/q;2*+1/p-2

InChI Key

SARXEZJQICEZES-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1C=C)CC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])[O-])C(=O)O.C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Biological Activity

N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium 4-(3-carboxylato-2-hydroxy-5-methyl-6-vinylbenzyl)-3-hydroxy-2-naphthoate is a complex organic compound with potential biological activity. This article reviews its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group, dimethyl amine, and a phenoxyethanamine backbone, which are known to influence its biological activity. The presence of the naphthoate moiety is also significant as it may enhance interactions with biological targets.

Chemical Formula

  • Molecular Formula: C₃₁H₃₃N₂O₅
  • Molecular Weight: 505.61 g/mol

Structural Features

ComponentDescription
Benzyl GroupEnhances lipophilicity and potential receptor interaction
DimethylamineContributes to basicity and solubility
Phenoxyethanamine BackboneFacilitates interaction with neurotransmitter receptors
Naphthoate MoietyMay enhance binding affinity to specific targets

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities:

  • Neuroactivity: Some derivatives of benzylphenethylamines have shown potential as neuroactive agents. For instance, studies on related compounds indicated modulation of serotonin and dopamine pathways in zebrafish models, suggesting possible anxiolytic or hallucinogenic properties .
  • Anticancer Activity: Mannich bases derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications .
  • Antimicrobial Properties: Compounds in this class have been evaluated for antibacterial and antifungal activities, showing promise against common pathogens .

Structure-Activity Relationship (SAR)

The biological activity of N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium can be influenced by modifications to its structure:

  • Substituents on the benzyl group can alter receptor binding affinity.
  • Variations in the naphthoate structure may impact the compound's efficacy against specific biological targets.

Case Study 1: Neurochemical Effects in Zebrafish

A study investigating the acute behavioral effects of novel N-benzyl derivatives found that certain substitutions significantly altered locomotion and anxiety-related behaviors in zebrafish models. This suggests that structural modifications can lead to distinct neuroactive profiles .

Case Study 2: Anticancer Screening

In a recent screening of Mannich bases, several compounds were identified with significant cytotoxicity against pancreatic carcinoma cells (PC3) using the MTT assay. The results highlighted the importance of structural features in enhancing anticancer activity .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key functional groups in the target compound include:

  • Quaternary ammonium cation (N-benzyl-N,N-dimethyl).
  • Phenoxyethyl chain (ether linkage).
  • Naphthoate anion with carboxylate, hydroxyl, vinyl, and methyl substituents.

Comparable compounds and their structural/functional similarities:

Compound Name / Class Structural Overlaps Key Differences
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core; hydroxyl and methyl substituents. Lacks quaternary ammonium, naphthoate, and vinyl groups.
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide Naphthalene backbone; hydroxyl and benzyl groups; aminoethyl linker. Nitro substituents instead of carboxylate; no quaternary ammonium or vinyl.
Benzathine benzylpenicillin Benzyl-containing quaternary ammonium structure. Penicillin-based β-lactam ring; no naphthoate or vinyl groups.
Flubenzimine Substituted benzamide with trifluoromethyl and thiazolidine groups. No naphthoate or ammonium cation; pesticidal application focus.

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